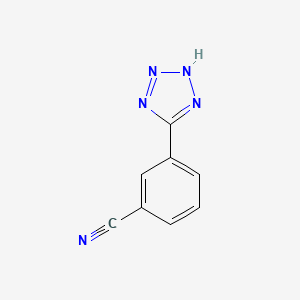

3-(2H-tetrazol-5-yl)benzonitrile

概要

説明

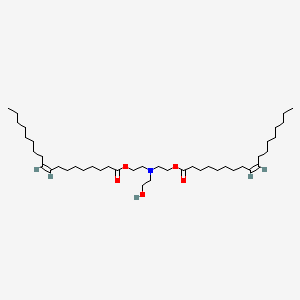

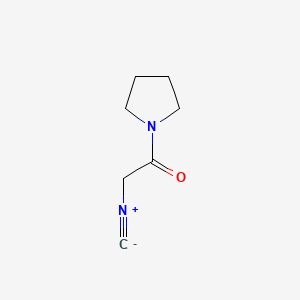

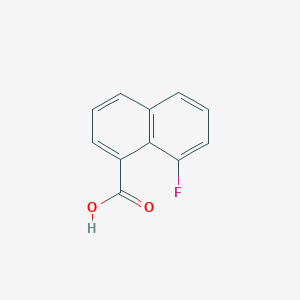

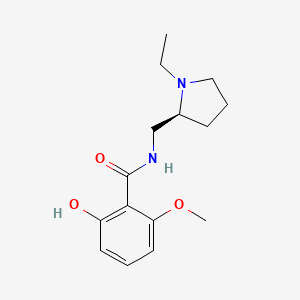

3-(2H-tetrazol-5-yl)benzonitrile is a chemical compound . It is also known as Benzonitrile, 3-(2H-tetrazol-5-yl)- . The molecular formula of this compound is C8H5N5 and its molecular weight is 171.16 .

Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in ecofriendly ways such as the use of water as solvent, moderate conditions, nontoxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . For example, 5-Phenyl, 1 H-tetrazole is synthesized by reacting 1 mmol benzonitrile and 1.5 mmol NaN3 in the presence of nano-ZnO/Co3O4 catalyst and 3 mL DMF for 12 h at 120–130°C .Molecular Structure Analysis

The tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The Huckel 6π electrons are satisfied by four π electrons of ring and one loan pair of electrons of nitrogen .Chemical Reactions Analysis

Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . It undergoes reaction with few active metals and produces new compounds which are explosives to shocks . It involves exothermic reactions with reducing agents .Physical And Chemical Properties Analysis

3-(2H-tetrazol-5-yl)benzonitrile has a molecular weight of 171.16 . Tetrazole shows a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . These are burst vigorously on exposed to shock, fire, and heat on friction . Tetrazole dissolves in water, acetonitrile, etc .科学的研究の応用

Electrochemiluminescent Devices

A new family of mono- and dinuclear ruthenium polypyridyl complexes containing 5-aryltetrazolate ligands, including the deprotonated form of 4-(1H-tetrazol-5-yl)benzonitrile, has been synthesized. These complexes have been investigated for their potential in electrochemiluminescent (ECL) devices. An exceptionally high ECL efficiency was observed for one of the dinuclear species, comparable to the standard Ru(bpy)(3), highlighting their potential in ECL studies and applications (Stagni et al., 2006).

Positron Emission Tomography Imaging Agents

3-[5-(pyridin-2-yl)-2H-tetrazol-2-yl]benzonitrile analogues have been identified as candidates for positron emission tomography (PET) imaging agents of metabotropic glutamate receptor subtype 5 (mGluR5). Among these compounds, one exhibited high binding affinity and moderate lipophilicity, showing high specific binding in brain regions enriched with mGluR5 and demonstrating its utility as a PET ligand for imaging and quantitative analysis of mGluR5 (Shimoda et al., 2016).

Coordination Polymers for Structural and Spectral Studies

The effects of ligand modifications on the structures and properties of metal complexes have been explored through the synthesis of Co(II)-doped Zn(II)-tetrazole-benzoate coordination polymers. These polymers exhibit diverse framework topologies influenced by ligand modifications, demonstrating the potential of tetrazolate ligands in tuning the structural properties of coordination polymers for various applications (Song et al., 2009).

Metal-Organic Frameworks for Hydrogen Storage

A porous metal-organic framework featuring a cubic topology has been developed using a tritopic bridging ligand, showing a total H2 uptake of 6.9 wt % at 77 K and 90 bar. This framework demonstrates the highest observed isosteric heat of adsorption for a metal-organic framework, directly related to H2 binding at coordinatively unsaturated Mn2+ centers, highlighting its potential for hydrogen storage applications (Dincǎ et al., 2006).

Green Synthesis of 5-Substituted 1H-Tetrazoles

An efficient and green method has been developed for the synthesis of 5-substituted 1H-tetrazole derivatives through a [2+3] cycloaddition reaction. This method uses diisopropylethylammonium acetate as a recyclable catalyst and highlights the advantages of using a green solvent, showcasing an eco-friendly approach to synthesizing valuable chemical products (Bhosle et al., 2017).

Safety And Hazards

Tetrazoles are known to react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks . On heating or burning, they release carbon monoxide, carbon dioxide, and harmful nitrogen oxide .

特性

IUPAC Name |

3-(2H-tetrazol-5-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N5/c9-5-6-2-1-3-7(4-6)8-10-12-13-11-8/h1-4H,(H,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFUUHOIIHXKYOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=NNN=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90463286 | |

| Record name | 3-(2H-tetrazol-5-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90463286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2H-tetrazol-5-yl)benzonitrile | |

CAS RN |

50907-33-0 | |

| Record name | 3-(2H-tetrazol-5-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90463286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。